1-(5-Borono-2-pyridinyl)cyclopropanecarboxylic acid
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Overview
Description
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid is a compound that features a cyclopropane ring attached to a pyridine ring with a boronic acid group
Preparation Methods
The synthesis of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid typically involves the use of boronic acid derivatives and cyclopropane intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
Chemical Reactions Analysis
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as cross-coupling and hydrolysis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
1-(5-Boronopyridin-2-yl)cyclopropane-1-carboxylicacid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
Pinacol boronic esters: Known for their stability and use in organic synthesis.
β-Boryl cyclopropanes: Similar in structure but differ in the type of boron-carbon bonds and their reactivity.
Properties
Molecular Formula |
C9H10BNO4 |
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Molecular Weight |
206.99 g/mol |
IUPAC Name |
1-(5-boronopyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10BNO4/c12-8(13)9(3-4-9)7-2-1-6(5-11-7)10(14)15/h1-2,5,14-15H,3-4H2,(H,12,13) |
InChI Key |
DCMPHSVMCMJYEV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(=O)O)(O)O |
Origin of Product |
United States |
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